molecular formula C130H204N38O31S2 B549432 Gastrin-Releasing Peptide, human CAS No. 93755-85-2

Gastrin-Releasing Peptide, human

Cat. No.: B549432
CAS No.: 93755-85-2
M. Wt: 2859.4 g/mol
InChI Key: PUBCCFNQJQKCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Gastrin-Releasing Peptide (GRP), also known as DTXSID00631217, primarily targets the Gastrin-Releasing Peptide Receptor (GRPR) . GRPR, a member of the bombesin (BBN) G protein-coupled receptors, is overexpressed in several malignant tumors, including those of the breast, prostate, pancreas, lung, and central nervous system . It also mediates non-histaminergic itch and pathological itch conditions in mice .

Mode of Action

GRP interacts with GRPR, leading to various cellular responses. The binding of GRP to GRPR stimulates the release of gastrin and other gastrointestinal hormones . This interaction leads to an increase in intracellular calcium and protein kinase C , which are crucial for various cellular functions. The structures of human GRPR bound to GRP reveal the molecular mechanisms for the ligand binding, receptor activation, and Gq proteins signaling of GRPR .

Biochemical Pathways

GRP affects several biochemical pathways. It stimulates the release of gastrin, which in turn induces gastric acid secretion . This process involves the activation of Gq-alpha and regulates the levels of IP3 and DAG through PLC-gamma1 mediated hydrolysis of PIP2 . GRP also contributes to the perception of prurient stimuli and the transmission of itch signals in the spinal cord .

Result of Action

The binding of GRP to its receptor GRPR has several molecular and cellular effects. It stimulates the release of gastrin and other gastrointestinal hormones, contributing to various physiological processes . In the context of cancer, GRPR overexpression in several malignant tumors suggests that GRP may play a role in tumor growth and progression . Moreover, GRP also mediates non-histaminergic itch and pathological itch conditions in mice .

Biochemical Analysis

Biochemical Properties

Gastrin-Releasing Peptide, human, is a potent stimulator of gastrin release, which in turn regulates gastric acid secretion and enteric motor function. It interacts with several biomolecules, including the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor. This interaction stimulates the release of gastrin, leading to various downstream effects such as smooth muscle contraction and epithelial cell proliferation . Additionally, this compound, has been shown to interact with other peptides like neuromedin B, further influencing its role in physiological processes .

Cellular Effects

This compound, exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving G protein-coupled receptors. This peptide has been shown to affect gene expression and cellular metabolism by stimulating the release of gastrin and other gastrointestinal hormones . In the central nervous system, this compound, plays a role in neuropeptide signaling pathways, impacting behaviors such as social and psychomotor activities .

Molecular Mechanism

At the molecular level, this compound, exerts its effects through binding interactions with the gastrin-releasing peptide receptor. This binding activates G protein-coupled receptor signaling pathways, leading to the activation of phospholipase C and subsequent intracellular signaling cascades . These interactions result in the release of gastrin and other hormones, influencing various physiological processes. Additionally, this compound, can modulate enzyme activity, further affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can vary over time. Studies have shown that this peptide is relatively stable, but it can undergo degradation under certain conditions . Long-term effects on cellular function have been observed, particularly in in vitro studies where prolonged exposure to this compound, can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. At lower doses, it stimulates the release of gastrin and other gastrointestinal hormones, while higher doses can lead to adverse effects such as toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound, exerts its optimal effects .

Metabolic Pathways

This compound, is involved in several metabolic pathways, particularly those related to gastrointestinal hormone regulation. It interacts with enzymes such as phospholipase C, which plays a crucial role in its signaling pathways . These interactions can affect metabolic flux and metabolite levels, further influencing cellular functions .

Transport and Distribution

Within cells and tissues, this compound, is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, particularly in the gastrointestinal tract and central nervous system . The peptide’s distribution is crucial for its physiological effects, as it needs to reach specific receptors to exert its functions .

Subcellular Localization

This compound, is localized in various subcellular compartments, including the extracellular region, secretory granules, and cytoplasmic vesicles . Its activity and function are influenced by its localization, as it needs to be in proximity to its receptors and other interacting biomolecules. Post-translational modifications and targeting signals play a role in directing this compound, to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gastrin releasing peptide can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin . The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole, as well as deprotection reagents like trifluoroacetic acid .

Industrial Production Methods: Industrial production of gastrin releasing peptide involves recombinant DNA technology. The gene encoding gastrin releasing peptide is cloned into an expression vector and introduced into a suitable host organism, such as Escherichia coli or yeast. The host organism then produces the peptide, which is subsequently purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Gastrin releasing peptide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Gastrin releasing peptide has numerous scientific research applications, including:

    Cancer Research: Gastrin releasing peptide and its receptor are overexpressed in various cancers, such as prostate, breast, and lung cancer.

    Neuroscience: Gastrin releasing peptide plays a role in regulating neuronal excitability and motivation.

    Gastroenterology: Gastrin releasing peptide is involved in the regulation of gastric acid secretion and gastrointestinal motility.

Comparison with Similar Compounds

Uniqueness of Gastrin Releasing Peptide: Gastrin releasing peptide is unique in its ability to specifically stimulate the release of gastrin from G cells, a function not shared by neuromedin B or bombesin. Additionally, gastrin releasing peptide has distinct roles in regulating gastrointestinal motility and neuronal excitability, making it a valuable target for research and therapeutic applications .

Properties

IUPAC Name

2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBCCFNQJQKCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C130H204N38O31S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631217
Record name Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2859.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93755-85-2
Record name Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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